Superior AChE Inhibitory Potency of (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine-Derived Carbamates vs. Rivastigmine
Derivatives synthesized from (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine — a chiral amine accessible via functionalization of the parent 6-fluorobenzo[d]thiazol-5-amine core — exhibit AChE inhibitory activity up to tenfold more potent than the clinically approved drug rivastigmine [1]. Compounds 3b, 3d, 3l, and 3n were identified as the most potent among sixteen novel carbamates evaluated.
| Evidence Dimension | AChE inhibitory activity (fold difference in potency) |
|---|---|
| Target Compound Data | Up to tenfold more potent than rivastigmine for compounds 3b, 3d, 3l, 3n |
| Comparator Or Baseline | Rivastigmine (standard cholinesterase inhibitor drug) |
| Quantified Difference | Up to 10-fold higher potency |
| Conditions | In vitro AChE inhibition assay using human acetylcholinesterase; IC₅₀ determination |
Why This Matters
Procurement of the 6-fluorobenzo[d]thiazol-5-amine scaffold enables access to carbamate derivatives with cholinesterase inhibition potency substantially exceeding the current clinical standard.
- [1] Pejchal, V. et al. Synthesis, structural characterization, docking, lipophilicity and cytotoxicity of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-alkyl carbamates, novel acetylcholinesterase and butyrylcholinesterase pseudo-irreversible inhibitors. Bioorg Med Chem, 2016, 24(7), 1560-1572. View Source
